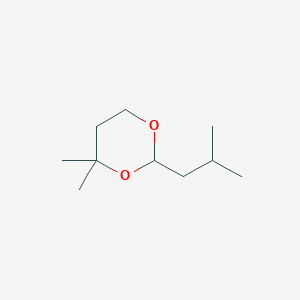
1,3-Dioxane, 4,4-dimethyl-2-(2-methylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxane, 4,4-dimethyl-2-(2-methylpropyl)- is an organic compound with the molecular formula C11H22O2. It is a colorless liquid known for its stability and unique chemical properties. This compound is part of the dioxane family, which consists of six-membered heterocyclic compounds containing two oxygen atoms. The presence of the 4,4-dimethyl and 2-(2-methylpropyl) groups makes this compound particularly interesting for various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dioxane, 4,4-dimethyl-2-(2-methylpropyl)- can be synthesized through the acetalization of carbonyl compounds with diols. A common method involves the reaction of 2,4-dimethyl-3-cyclohexene carboxaldehyde with the corresponding diol in the presence of an acid catalyst . The reaction typically requires refluxing in toluene with a Dean-Stark apparatus to continuously remove water from the reaction mixture .
Industrial Production Methods
In industrial settings, the production of 1,3-dioxanes often involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and heat transfer. The use of catalysts such as toluenesulfonic acid or zirconium tetrachloride can enhance the reaction rate and yield . The final product is usually purified through distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dioxane, 4,4-dimethyl-2-(2-methylpropyl)- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: H2/Ni, H2/Rh, Zn/HCl
Substitution: LiAlH4, NaBH4
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,3-Dioxane, 4,4-dimethyl-2-(2-methylpropyl)- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,3-dioxane, 4,4-dimethyl-2-(2-methylpropyl)- involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions. Its stability and reactivity are influenced by the presence of the 4,4-dimethyl and 2-(2-methylpropyl) groups, which can enhance its ability to participate in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid)
- 1,3-Dioxolane, 2,2,4-trimethyl-
- 2,2-Dimethyl-1,3-dioxane-4-methanol
Uniqueness
1,3-Dioxane, 4,4-dimethyl-2-(2-methylpropyl)- stands out due to its unique structural features, which provide enhanced stability and reactivity compared to other similar compounds. The presence of the 4,4-dimethyl and 2-(2-methylpropyl) groups makes it particularly suitable for specific applications in organic synthesis and industrial processes .
Eigenschaften
CAS-Nummer |
58303-58-5 |
|---|---|
Molekularformel |
C10H20O2 |
Molekulargewicht |
172.26 g/mol |
IUPAC-Name |
4,4-dimethyl-2-(2-methylpropyl)-1,3-dioxane |
InChI |
InChI=1S/C10H20O2/c1-8(2)7-9-11-6-5-10(3,4)12-9/h8-9H,5-7H2,1-4H3 |
InChI-Schlüssel |
JKEZOTPYPOUIAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1OCCC(O1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 4-[1-methyl-1-(4-nitrophenyl)ethyl]-2,6-dinitro-](/img/structure/B14617717.png)
![2-[(E)-(2-Methoxy-4-nitrophenyl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14617721.png)
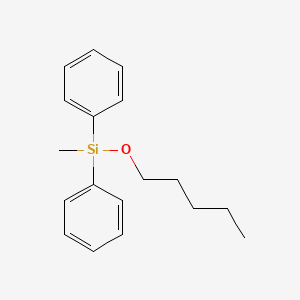
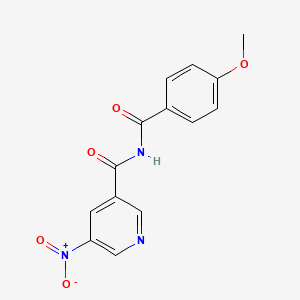
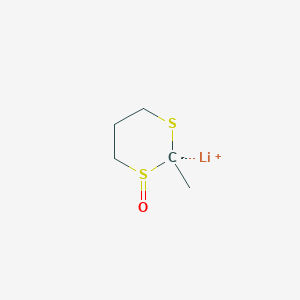

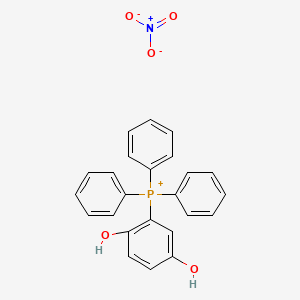



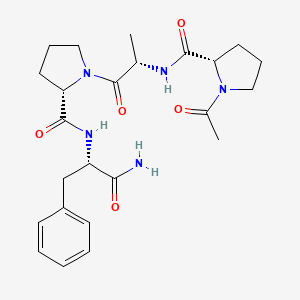
![Propan-2-yl 3,7-dimethyl-9-[(pentan-3-yl)oxy]non-2-enoate](/img/structure/B14617762.png)
![N,N-Dimethyl-N'-(4-{[6-(propylsulfanyl)pyridin-2-yl]oxy}phenyl)urea](/img/structure/B14617768.png)

